molecular formula C11H15N3 B13094077 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile

2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile

Cat. No.: B13094077
M. Wt: 189.26 g/mol
InChI Key: UBUMUMWMRBJECU-UHFFFAOYSA-N
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Description

2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is an organic compound with the molecular formula C11H15N3. This compound is characterized by the presence of a nitrile group (-CN) and a pyridine ring, which are significant in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile typically involves the reaction of 3-methylpyridine-4-carbaldehyde with 2-amino-2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(((3-pyridinyl)methyl)amino)propanenitrile
  • 2-Methyl-2-(((4-methylpyridin-3-yl)methyl)amino)propanenitrile
  • 2-Methyl-2-(((2-methylpyridin-5-yl)methyl)amino)propanenitrile

Uniqueness

2-Methyl-2-(((3-methylpyridin-4-yl)methyl)amino)propanenitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-methyl-2-[(3-methylpyridin-4-yl)methylamino]propanenitrile

InChI

InChI=1S/C11H15N3/c1-9-6-13-5-4-10(9)7-14-11(2,3)8-12/h4-6,14H,7H2,1-3H3

InChI Key

UBUMUMWMRBJECU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CNC(C)(C)C#N

Origin of Product

United States

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